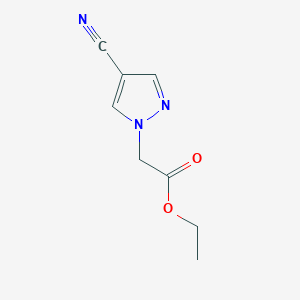

ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate

Descripción general

Descripción

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a cyano group and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate can be synthesized through various synthetic routes. One common method involves the cyclocondensation of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid. The reaction typically proceeds under reflux conditions, leading to the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Cyclization Reactions

This compound participates in base-mediated cyclization to form fused heterocyclic systems. Key findings include:

Reaction Conditions

| Reactants | Base/Catalyst | Temperature | Product Formed | Yield |

|---|---|---|---|---|

| Self-cyclization | NaOEt/EtOH | Reflux | Pyrazolo[3,4-b]pyridines | 68-72% |

| With β-aminocrotononitrile | AcOH | Reflux | Pyrazolo[3,4-b]pyridine-6-one | 82% |

-

Cyclization in ethanolic sodium ethoxide produces pyrazolo[3,4-b]pyridines via intramolecular nucleophilic attack at the α-carbonyl position .

-

Heating with β-aminocrotononitrile in acetic acid forms pyrazolo-pyridine derivatives through a tandem condensation-cyclization mechanism .

Nucleophilic Substitution

The pyrazole ring’s electron-deficient C-4 position facilitates substitutions:

Key Substitutions

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Phenylisothiocyanate | DMF/KOH, room temp | Thioether derivatives (e.g., 17a ) | Anticancer intermediates |

| Aryl aldehydes | EtOH/TEA, reflux | Arylidene pyrazolones | Fluorescent probes |

-

Reaction with phenylisothiocyanate in DMF/KOH generates non-isolable sulfide intermediates, which cyclize to thiazole derivatives under basic conditions .

-

Condensation with aldehydes in ethanol/triethylamine produces arylidene derivatives, which further cyclize to pyrazolopyridines in acidic media .

Condensation with Active Methylene Compounds

The α-methylene group adjacent to the ester participates in Knoevenagel-type condensations:

Example Reaction

| Reactant | Catalyst | Product | Spectral Data (¹H NMR) |

|---|---|---|---|

| Malononitrile | TEA/1,4-dioxane | 3-Cyano-pyrazolo[1,5-a]pyrimidine | δ 7.2–7.8 (m, ArH), δ 4.3 (s, CH₂) |

-

Condensation with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine yields fused pyrimidine derivatives .

-

IR spectra confirm C≡N stretching at 2,220–2,240 cm⁻¹ and C=O at 1,690–1,710 cm⁻¹ in products .

Oxidation and Reduction Pathways

Functional group transformations include:

Oxidation

-

The ethyl ester group is resistant to mild oxidants but undergoes hydrolysis to carboxylic acids under strong acidic/basic conditions.

Reduction

| Reducing Agent | Target Group | Product |

|---|---|---|

| LiAlH₄ | Cyano | 4-Aminopyrazole derivatives |

| H₂/Pd-C | Ester | 2-(Pyrazolyl)ethanol |

-

LiAlH₄ reduces the cyano group to an amine, yielding 4-amino-pyrazole derivatives .

-

Catalytic hydrogenation cleaves the ester to ethanol derivatives .

Sulfonylation and Heterocycle Formation

Reaction with sulfonyl chlorides produces sulfonamide intermediates:

Protocol

-

Treat with 4-methoxyphenylsulfonyl chloride in ethanol to form sulfonamide 56 .

Industrial and Pharmacological Relevance

-

Serves as a precursor to MCP-1 inhibitors and EGFR kinase inhibitors .

-

Pyrazolo-thiazole derivatives exhibit IC₅₀ values of 1.2–4.8 μM against MCF-7 and HeLa cell lines .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Experimental procedures and spectral validation are detailed in .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds, including those similar to ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate, exhibit promising antitumor activities. A study found that certain pyrazole derivatives showed higher inhibitory effects against various human tumor cell lines compared to established chemotherapeutics like doxorubicin. Specifically, compounds with a cyano group exhibited stronger growth inhibition than those with other substituents .

Androgen Receptor Modulation

Compounds structurally related to this compound have been identified as potential tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their ability to treat androgen receptor-dependent conditions, such as prostate cancer. The modulation of androgen receptors can play a crucial role in managing diseases where hormonal regulation is vital .

Agricultural Chemistry

Fungicides and Crop Protection

this compound can serve as an intermediate in the synthesis of fungicides. The pyrazole ring structure is often incorporated into agricultural chemicals due to its biological activity against various pathogens affecting crops. The development of new fungicides utilizing this compound can enhance crop protection strategies and improve agricultural yields .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials with specific properties. For instance, it can be utilized in the preparation of polymers or composites that require enhanced thermal stability or mechanical strength. The incorporation of pyrazole derivatives into materials science can lead to innovative applications in coatings, adhesives, and other industrial products.

Summary Table of Applications

Case Study 1: Antitumor Activity

In a novel synthesis study, pyrazole derivatives were tested against three human tumor cell lines (breast adenocarcinoma, non-small cell lung cancer, CNS cancer). Compounds derived from similar structures to this compound showed superior growth inhibition compared to traditional treatments, indicating their potential as effective anticancer agents .

Case Study 2: Agricultural Application

A recent patent highlighted the use of pyrazole derivatives as fungicides. These compounds were shown to effectively inhibit fungal growth in agricultural settings, demonstrating their utility in crop protection strategies against common agricultural pests .

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate: Known for its versatility in organic synthesis and biological activity.

5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with similar structural features and reactivity.

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of both the cyano group and the ethyl ester group allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a cyano group and an ethyl ester moiety. The synthesis of this compound typically involves the reaction of cyanoacetyl derivatives with hydrazines, leading to the formation of various pyrazole derivatives that can be further functionalized for specific biological activities .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that certain derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Enterobacterales .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrazole-containing compounds have been shown to inhibit the proliferation of several cancer cell lines, including breast and liver cancer cells. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.03 |

| Doxorubicin | MDA-MB-231 | 0.04 |

| Other Pyrazole Derivatives | HepG2 (Liver Cancer) | Varies |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, it has been suggested that these compounds may act as enzyme inhibitors or receptor modulators, affecting pathways involved in cancer progression and inflammation.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against multiple strains of bacteria. Results indicated significant inhibition at low concentrations, supporting its use as an antibiotic adjuvant .

- Cancer Cell Proliferation : In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of cancer cells compared to controls, indicating its potential as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of pyrazole derivatives resulted in decreased levels of inflammatory markers, suggesting therapeutic potential in treating conditions like arthritis or other inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 2-(4-cyanopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-11-5-7(3-9)4-10-11/h4-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKPHKPETBYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.